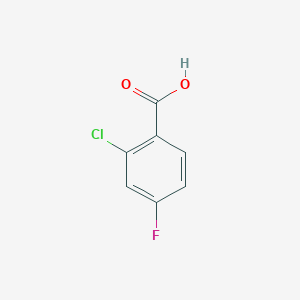
2-Chloro-4-fluorobenzoic acid
Cat. No. B126250
Key on ui cas rn:
2252-51-9
M. Wt: 174.55 g/mol
InChI Key: GRPWQLDSGNZEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05481032
Procedure details


2.1 g (20 mmol) of acetic anhydride were added dropwise at 0° C. to a mixture of 2.0 g (8 mmol) of 2-chloro-4-fluoro-4'-methylbenzophenone, 9.9 g (0.07 mol) of disodium hydrogenphosphate and 3.8 g (40 mmol) of urea/hydrogen peroxide adduct in 50 ml of dichloromethane. The resulting mixture was then allowed to warmup to room temperature. After 12 h at 20° C., it was neutralized with sodium hydrogencarbonate solution and the aqueous phase was subsequently extracted with dichloromethane. The solvent was then distilled off from the organic phase under vacuum. 50 g of 70% sulfuric acid were added to the residue (2.5 g, containing ca. 80% of phenyl 2-chloro-4-fluorobenzoate) and the mixture was heated for 6 h at the boiling point. Dilution of the cooled mixture, extraction with methyl tert-butyl ether, drying, removal of the solvent and recrystallization of the crude product from water gives 1.0 g (5.7 mmol, 72%) of 2-chloro-4-fluorobenzoic acid in the form of a colorless powder (m.p. 182°-186° C.).
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
2-chloro-4-fluoro-4'-methylbenzophenone
Quantity
2 g
Type
reactant
Reaction Step Two

Name
disodium hydrogenphosphate
Quantity
9.9 g
Type
reactant
Reaction Step Two




Yield
72%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20]C=1C(C1C=CC(C)=CC=1)=O.P([O-])([O-])(O)=O.[Na+].[Na+].NC(N)=O.OO.C(=O)([O-])O.[Na+]>ClCCl>[Cl:8][C:9]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:6]=1[C:5]([OH:4])=[O:7] |f:2.3.4,5.6,7.8|
|
Inputs


Step One
[Compound]
|
Name
|
powder
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
2-chloro-4-fluoro-4'-methylbenzophenone
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)C)C=CC(=C1)F
|
|
Name
|
disodium hydrogenphosphate
|
|
Quantity
|
9.9 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N.OO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to warmup to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was subsequently extracted with dichloromethane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was then distilled off from the organic phase under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 g of 70% sulfuric acid were added to the residue (2.5 g, containing ca. 80% of phenyl 2-chloro-4-fluorobenzoate)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated for 6 h at the boiling point
|
|
Duration
|
6 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Dilution of the cooled mixture, extraction with methyl tert-butyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of the solvent and recrystallization of the crude product from water
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.7 mmol | |
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
